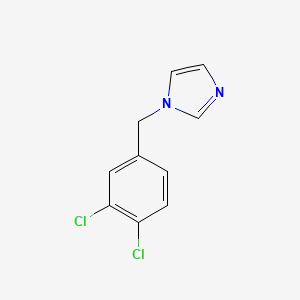
1-(3,4-dichlorobenzyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorobenzyl)-1H-imidazole is a chemical compound that belongs to the imidazole class of heterocyclic aromatic organic compounds. Imidazoles are known for their significant biological activities and are widely used in medicinal chemistry. The compound this compound is characterized by the presence of a dichlorobenzyl group attached to the nitrogen atom of the imidazole ring. This structural feature imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorobenzyl)-1H-imidazole typically involves the reaction of 3,4-dichlorobenzyl chloride with imidazole. The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the benzylic carbon of the 3,4-dichlorobenzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dichlorobenzyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Oxidation products include imidazole carboxylic acids.
- Reduction products include imidazole alcohols.
- Substitution products vary depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3,4-Dichlorobenzyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an antifungal agent in the treatment of fungal infections.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(3,4-dichlorobenzyl)-1H-imidazole involves its interaction with specific molecular targets. The compound is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase .
Similar Compounds:
- 1-(2,4-Dichlorobenzyl)-1H-imidazole
- 1-(3,4-Dichlorobenzyl)piperazine
- 3,4-Dichlorobenzyl chloride
Comparison: this compound is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. Compared to 1-(2,4-dichlorobenzyl)-1H-imidazole, the 3,4-dichloro substitution pattern provides different steric and electronic effects, influencing its reactivity and biological activity. Similarly, 1-(3,4-dichlorobenzyl)piperazine and 3,4-dichlorobenzyl chloride have different core structures, leading to variations in their chemical behavior and applications .
Propriétés
Numéro CAS |
56643-72-2 |
|---|---|
Formule moléculaire |
C10H8Cl2N2 |
Poids moléculaire |
227.09 g/mol |
Nom IUPAC |
1-[(3,4-dichlorophenyl)methyl]imidazole |
InChI |
InChI=1S/C10H8Cl2N2/c11-9-2-1-8(5-10(9)12)6-14-4-3-13-7-14/h1-5,7H,6H2 |
Clé InChI |
AYZFQKPOALRPNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CN2C=CN=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





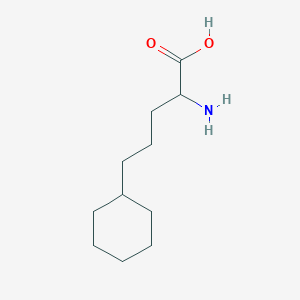

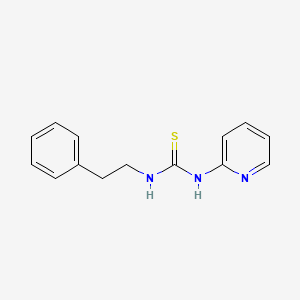

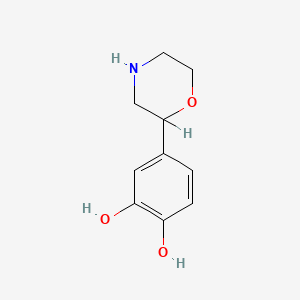
![5-methyl-1-phenyl-6H-pyrido[4,3-b]carbazole](/img/structure/B3063036.png)
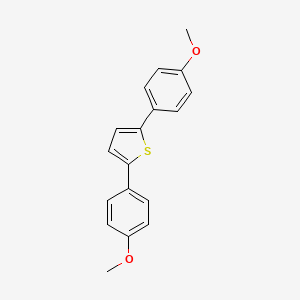


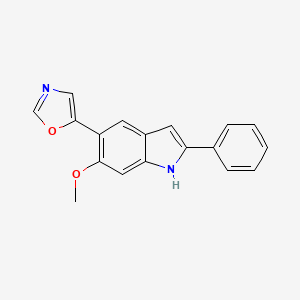
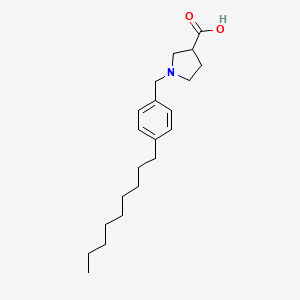
![1-[(4-nonylphenyl)methyl]azetidine-3-carboxylic Acid](/img/structure/B3063101.png)